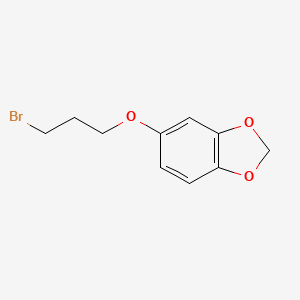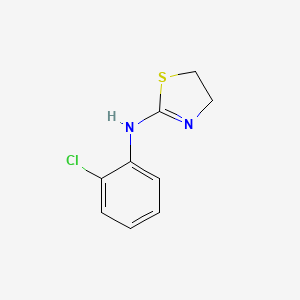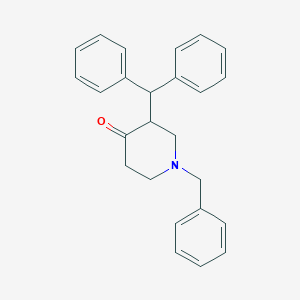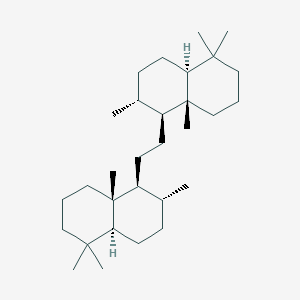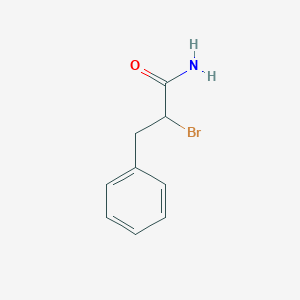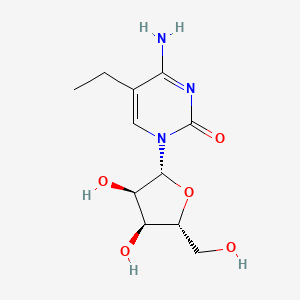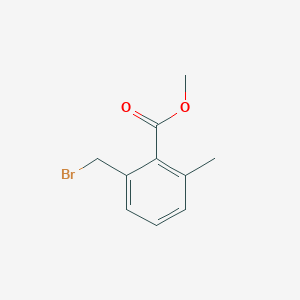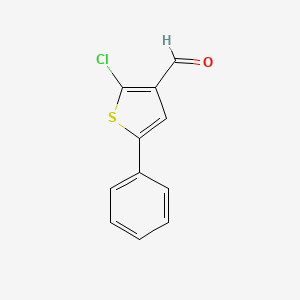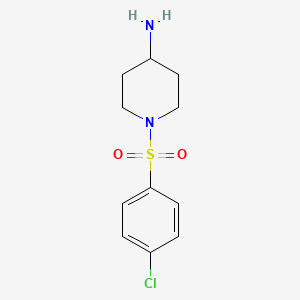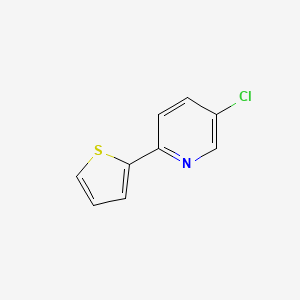
5-Chloro-2-thiophen-2-yl-pyridine
Descripción general
Descripción
“5-Chloro-2-thiophen-2-yl-pyridine” is a heterocyclic compound with the molecular formula C9H6ClNS and a molecular weight of 195.67 . It is also known by other names such as "Pyridine, 5-chloro-2-(2-thienyl)-" .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in various studies . For instance, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity . The required 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate was prepared by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2 .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods . For instance, a study on a series of 5-thiophen-2-yl pyrazole derivatives, which are structurally similar to “this compound”, used DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set to obtain the structures and molecular properties of these compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be diverse, depending on the specific conditions and reagents used . For example, thiophene, a structural component of “this compound”, is known to undergo various electrophilic, nucleophilic, or radical reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Heteroaromatic Substitution and Metal Complexation : Pyranylium salts with azulen-1-yl moiety and thiophen-2-yl or furan-2-yl substituents, including derivatives of pyridine, have been synthesized for complexation with metal cations like Hg2+ or Ag+ (Razus et al., 2011).
HDAC Inhibitors Synthesis : Investigation of thienyl-based hydroxamic acids, including 5-pyridin-2-yl-thiophene-2-hydroxamic acids, led to compounds with enzyme inhibition and anti-proliferative activity (Price et al., 2007).
QSAR Modeling for HDAC Inhibition : A QSAR model was developed to predict HDAC inhibition by 5-pyridin-2-yl-thiophene-2-hydroxamic acids, aiding in the screening and identification of novel inhibitors (Melagraki et al., 2009).
Applications in Materials Science
Photovoltaic Studies : Synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands, including thiophene-2-yl derivatives, has been used in the preparation of dinuclear Cu(I) complexes for dye-sensitized solar cells (Jayapal et al., 2018).
Corrosion Inhibitors : Thiazole-based pyridine derivatives, including those with thiophene-2-yl substituents, have been studied as potential corrosion inhibitors for mild steel, revealing insights into the mechanism of corrosion protection (Chaitra et al., 2016).
Electropolymerization : The electropolymerization of dithienylpyridines and their complexes, as well as N-methylpyridinium cations, has been explored, highlighting their potential use in creating stable copolymers of thiophene and pyridine (Krompiec et al., 2008).
Biological and Pharmaceutical Applications
Topoisomerase Inhibition and Anticancer Activity : Pyridine derivatives with thiophene substituents have been evaluated for topoisomerase inhibition and cytotoxic activity against cancer cell lines, contributing to the development of potential anticancer agents (Thapa et al., 2010).
CDK2 Inhibitors and Antiproliferative Activity : The synthesis of pyridine, pyrazolopyridine, and furopyridine derivatives with thiophene moieties led to compounds with significant CDK2 enzyme inhibition and antiproliferative activity against various cancer cell lines (Abdel-Rahman et al., 2021).
Antioxidant Activity : Novel pyrrolidine derivatives, including those with thiophene substituents, demonstrated potent antioxidant activities, highlighting their potential as chemotherapeutic compounds (Tumosienė et al., 2019).
Direcciones Futuras
The future directions for “5-Chloro-2-thiophen-2-yl-pyridine” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods and the design of novel derivatives could also be areas of future research .
Propiedades
IUPAC Name |
5-chloro-2-thiophen-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZFOZOLSPWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


